molecular formula C8H9NO3 B1429848 2-Hydroxy-3-(methylamino)benzoic acid CAS No. 17839-49-5

2-Hydroxy-3-(methylamino)benzoic acid

Cat. No. B1429848
CAS RN: 17839-49-5
M. Wt: 167.16 g/mol
InChI Key: DOSVKTQBDPDMJF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound contains a total of 21 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(methylamino)benzoic acid consists of a benzene ring substituted with a hydroxyl group, a methylamino group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

2-Hydroxy-3-(methylamino)benzoic acid has a melting point of 209 °C and a predicted boiling point of 342.0±37.0 °C. The predicted density of this compound is 1.394±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

2-Hydroxy-3-(methylamino)benzoic acid is involved in the synthesis of various compounds with biological activity. Patel and Patel (2010) demonstrated its use in creating 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, which exhibited antibacterial and antifungal activities (Patel & Patel, 2010).

Coordination Polymers and Gas Sensing

Research conducted by Rad et al. (2016) showed that derivatives of 2-hydroxy-3-(methylamino)benzoic acid, such as (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, were employed in the synthesis of metal complexes and coordination polymers. These polymers displayed potential for gas sensing applications (Rad et al., 2016).

Spectroscopic Studies

The compound has also been the subject of spectroscopic studies. Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of 2-hydroxybenzoic acid, providing valuable insights into their structural and spectral properties (Takač & Vikić Topić, 2004).

Polymers and Material Science

Amarnath and Palaniappan (2005) investigated the use of 2-hydroxybenzoic acid derivatives, such as 2-hydroxybenzoic acid, for doping polyaniline, a conductive polymer. This research contributes to the development of advanced materials in electronics and material science (Amarnath & Palaniappan, 2005).

Antimicrobial and Molluscicidal Activities

Derivatives of 2-hydroxybenzoic acid, including 2-hydroxy-3-(methylamino)benzoic acid, have been explored for their antimicrobial and molluscicidal activities. Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, revealing their significant biological activities (Orjala et al., 1993).

Biosynthesis of Natural Products

Kang, Shen, and Bai (2012) discussed the biosynthesis of 3,5-AHBA-derived natural products, indicating the significance of 2-hydroxybenzoic acid derivatives in natural product synthesis and pharmaceutical applications (Kang, Shen, & Bai, 2012).

Safety And Hazards

The safety data sheet for related compounds suggests that they may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

While there is limited information on the specific future directions for 2-Hydroxy-3-(methylamino)benzoic acid, it is worth noting that benzoic acid derivatives are valuable building blocks in organic synthesis and have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2-hydroxy-3-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSVKTQBDPDMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(methylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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